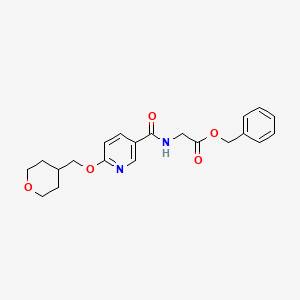
benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate is a complex organic compound that features a benzyl ester, a nicotinamide moiety, and a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate typically involves multiple steps:
Formation of the Nicotinamide Derivative: The nicotinamide derivative can be synthesized by reacting nicotinic acid with an appropriate amine under dehydrating conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide derivative is replaced by the tetrahydropyran moiety.
Esterification: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nicotinamide moiety, potentially converting it to a dihydronicotinamide derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly in the development of treatments targeting metabolic pathways involving nicotinamide.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The nicotinamide moiety might mimic NAD, influencing redox reactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl nicotinate: Similar ester structure but lacks the tetrahydropyran group.
Nicotinamide riboside: Contains a nicotinamide moiety but differs in the sugar component.
Tetrahydropyranyl esters: Share the tetrahydropyran group but differ in the ester and amide components.
Uniqueness
Benzyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
IUPAC Name |
benzyl 2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-20(28-15-16-4-2-1-3-5-16)13-23-21(25)18-6-7-19(22-12-18)27-14-17-8-10-26-11-9-17/h1-7,12,17H,8-11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGRDOLCIMFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

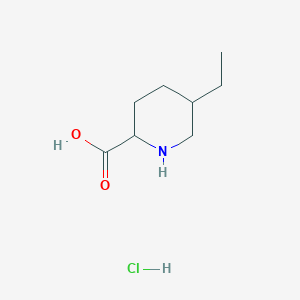
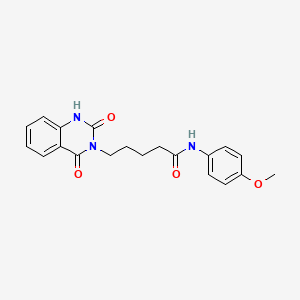
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2865064.png)
![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2865065.png)
![N-[1-(2-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B2865067.png)
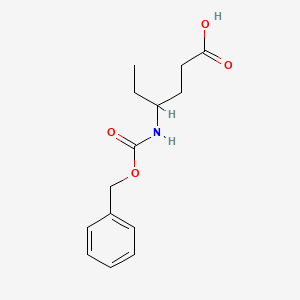
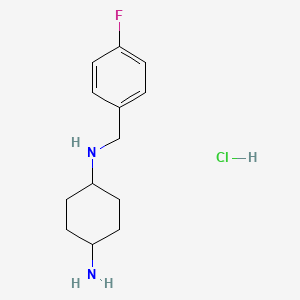
![N-[3-Oxo-3-(4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepin-5-yl)propyl]prop-2-enamide](/img/structure/B2865070.png)
![[(Z)-1-pyrazin-2-ylethylideneamino] 2,6-difluorobenzoate](/img/structure/B2865072.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2865073.png)
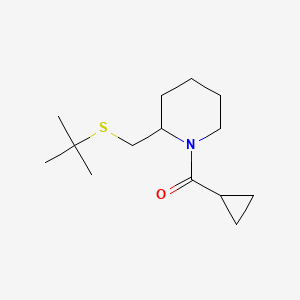
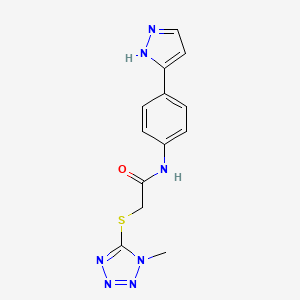
![(E)-3-(3-(2,5-dioxopyrrolidin-1-yl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2865080.png)
